ISOSTEARYL ACETATE
CAS No.: 160057-45-4
Cat. No.: VC0065001
Molecular Formula: C25H46N2O4
Molecular Weight: 438.64374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160057-45-4 |
|---|---|
| Molecular Formula | C25H46N2O4 |
| Molecular Weight | 438.64374 |
Introduction
Chemical Identity and Properties
Isostearyl acetate is an organic compound with specific chemical identifiers that distinguish it from other related compounds. Its chemical structure and properties determine its behavior in cosmetic formulations and its interactions with biological systems.
Basic Identification Parameters
Isostearyl acetate has distinct identifying parameters that characterize it as a unique chemical entity:
| Parameter | Value |
|---|---|
| CAS Number | 1026979-42-9 |
| IUPAC Name | 16-methylheptadecyl acetate |
| Molecular Formula | C20H40O2 |
| Molecular Weight | 312.5 g/mol |
| Standard InChI | InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-20(3)21/h19H,4-18H2,1-3H3 |
| Standard InChIKey | RYQOWILSTBHYCK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCCCCCCCCCCCOC(=O)C |
This compound is structurally characterized as an ester of acetic acid and isostearyl alcohol, which influences its physical and chemical behavior in various formulations.
Physical and Chemical Properties
The physical and chemical properties of isostearyl acetate contribute to its functionality in cosmetic products:
| Property | Characteristic |
|---|---|
| Physical State | Liquid at room temperature |
| Log Kow (Octanol-Water Partition Coefficient) | 8.65 (Estimated) |
| Solubility | Limited water solubility (lipophilic) |
The estimated log Kow value of 8.65 indicates that isostearyl acetate is highly lipophilic, making it readily soluble in oils and other lipid-based ingredients commonly used in cosmetic formulations . This property is particularly significant as it influences the compound's behavior in emulsions and its ability to function as a skin-conditioning agent.
Applications in Cosmetics
Isostearyl acetate serves multiple functions in cosmetic formulations, contributing to both the performance and sensory aspects of products.
Functional Roles
In the cosmetic industry, isostearyl acetate fulfills several important roles:
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Fragrance Ingredient: Contributes subtle olfactory properties to formulations.
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Solvent: Dissolves other ingredients to create homogeneous mixtures.
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Skin-Conditioning Agent: Improves the feel and appearance of skin by providing emolliency.
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Emollient: Softens and smooths the skin by filling in spaces between skin flakes and creating a smooth film.
These functional attributes make isostearyl acetate a valuable ingredient in a wide range of cosmetic products, from facial creams to body lotions and hair care formulations.
Product Categories
Isostearyl acetate is incorporated into various cosmetic product categories, including:
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Facial moisturizers and serums
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Body lotions and creams
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Hair conditioners and styling products
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Makeup products including foundations and lipsticks
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Fragrance compositions
The versatility of this ingredient allows formulators to achieve desired texture, spread, and skin feel in diverse product types.
Structure-Activity Relationships
Understanding the relationship between the structure of isostearyl acetate and its biological activity provides insights into its behavior in cosmetic formulations and interactions with skin.
Comparison with Other Alkyl Acetates
Isostearyl acetate belongs to a family of alkyl acetates that share similar structural elements but differ in the length and branching of their carbon chains:
| Acetate Compound | Carbon Chain Length | Log Kow | Relative Lipophilicity |
|---|---|---|---|
| Methyl Acetate | C1 | 0.18 | Very Low |
| Isopropyl Acetate | C3 | 1.28 | Low |
| t-Butyl Acetate | C4 | 1.76 | Low |
| Nonyl Acetate | C9 | 4.3 | Moderate |
| Myristyl Acetate | C14 | 6.76 | High |
| Cetyl Acetate | C16 | 7.74 | Very High |
| Stearyl Acetate | C18 | 8.72 | Extremely High |
| Isostearyl Acetate | C18 (branched) | 8.65 | Extremely High |
This comparison illustrates that isostearyl acetate, with its long carbon chain (C18) and branched structure, exhibits high lipophilicity comparable to stearyl acetate . The branched structure may contribute to specific performance characteristics that differentiate it from its straight-chain counterpart.
Structure-Function Relationships
The molecular structure of isostearyl acetate directly influences its functional properties:
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The long, branched carbon chain contributes to its emollient properties and ability to form a protective film on the skin surface.
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The ester linkage allows for enzymatic hydrolysis by skin esterases, resulting in the release of acetic acid and isostearyl alcohol.
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The high log Kow value (8.65) indicates substantial lipophilicity, which facilitates its compatibility with the lipid components of cosmetic formulations and the stratum corneum .
Research Findings and Future Directions
Scientific research on isostearyl acetate specifically is limited, but studies on related alkyl acetates provide valuable insights into their behavior and effects.
Metabolic Pathways
Research indicates that isostearyl acetate, like other alkyl acetates, undergoes metabolic transformation upon contact with the skin:
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Enzymatic Hydrolysis: Skin esterases cleave the ester bond in isostearyl acetate, producing acetic acid and isostearyl alcohol.
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Subsequent Metabolism: The resulting metabolites (acetic acid and isostearyl alcohol) are further processed through normal metabolic pathways in the body.
This metabolic pathway is significant because it supports the safety assessment of isostearyl acetate based on the known safety profiles of its metabolites.
Penetration and Distribution
While specific data on the dermal penetration of isostearyl acetate is limited, its physicochemical properties suggest:
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Limited Penetration: The high molecular weight (312.5 g/mol) and significant lipophilicity may limit its penetration through the skin, potentially restricting its action to the upper layers of the epidermis.
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Retention in Stratum Corneum: Its lipophilic nature suggests that isostearyl acetate may preferentially partition into the lipid domains of the stratum corneum, contributing to its skin-conditioning effects.
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